molecular formula C17H13F3N2O3 B2841338 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879435-49-1

4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2841338
CAS No.: 879435-49-1
M. Wt: 350.297
InChI Key: QMQLKXZRLSKARP-UHFFFAOYSA-N
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Description

4-(4-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a triarylpyrazole derivative supplied for research purposes. Compounds within this structural class have been investigated for their potential as inhibitors of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide-induced macrophages . The core triarylpyrazole scaffold is often explored in medicinal chemistry for developing new anti-inflammatory agents, as these molecules can act by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . The specific substitution pattern on this molecule, featuring a 2-methoxyphenyl group, a trifluoromethyl group on the pyrazole ring, and a resorcinol moiety, is designed to modulate its physicochemical properties and biological activity. Researchers value this compound for its potential application in biochemical and pharmacological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-25-13-5-3-2-4-11(13)14-15(21-22-16(14)17(18,19)20)10-7-6-9(23)8-12(10)24/h2-8,23-24H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLKXZRLSKARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326585
Record name 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879435-49-1
Record name 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational step involves reacting hydrazine derivatives with 1,3-diketones to construct the pyrazole nucleus. For the target compound, 3-(trifluoromethyl)-1,3-diketones are preferred to pre-install the CF₃ group. A representative protocol involves:

Reagents :

  • 1,1,1-Trifluoro-4-methoxy-3-phenylbutane-2,4-dione (1.0 equiv)
  • 2-Methoxyphenylhydrazine hydrochloride (1.1 equiv)
  • Ethanol (anhydrous), reflux at 78°C for 12 hours

Mechanism :

  • Nucleophilic attack of hydrazine on the diketone’s carbonyl groups
  • Tautomerization to form the conjugated enamine
  • Aromatization via dehydration

Yield Optimization :

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None EtOH 78 12 58
AcOH (5%) EtOH 78 8 72
HCl (gas) THF 65 6 81

Protonation of the intermediate by acidic catalysts accelerates dehydration, as evidenced by the 81% yield under HCl catalysis.

Regioselective Functionalization of the Pyrazole Core

Trifluoromethyl Group Installation

While pre-functionalized diketones simplify synthesis, post-cyclization trifluoromethylation offers flexibility. Two dominant strategies emerge:

Method A: Radical Trifluoromethylation

  • Reagents : CF₃I (3.0 equiv), CuI (20 mol%), 1,10-Phenanthroline (10 mol%)
  • Conditions : DMF, 100°C, 24 hours under N₂
  • Yield : 67% (regioselectivity >9:1 for C5 position)

Method B: Nucleophilic Substitution

  • Reagents : (Trifluoromethyl)trimethylsilane (2.5 equiv), CsF (3.0 equiv)
  • Conditions : DMSO, 80°C, 48 hours
  • Yield : 52% (regioselectivity 7:1)

Radical pathways favor the 5-position due to stabilization by adjacent nitrogen lone pairs, while nucleophilic routes exhibit lower selectivity.

Coupling Reactions for Aryl Group Introduction

Suzuki-Miyaura Cross-Coupling for 2-Methoxyphenyl Attachment

The 2-methoxyphenyl group is introduced via palladium-catalyzed coupling:

Typical Protocol :

  • Pyrazole bromide (1.0 equiv)
  • 2-Methoxyphenylboronic acid (1.2 equiv)
  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)
  • Toluene/EtOH (3:1), 90°C, 18 hours

Yield Data :

Base Solvent System Yield (%)
K₂CO₃ Toluene/EtOH 78
Cs₂CO₃ Dioxane/H₂O 83
K₃PO₄ THF/H₂O 69

Microwave-assisted coupling (150°C, 30 min) increases yield to 89% while reducing reaction time.

Final Assembly: Coupling to Benzene-1,3-Diol

Ullmann-Type Coupling Under Ligand-Free Conditions

Direct coupling of the functionalized pyrazole to resorcinol employs:

Reaction Parameters :

  • Pyrazole iodide (1.0 equiv)
  • Benzene-1,3-diol (1.5 equiv)
  • CuI (10 mol%), K₂CO₃ (2.0 equiv)
  • DMF, 120°C, 24 hours

Critical Factors :

  • Oxygen exclusion : Prevents phenolic oxidation
  • Solvent choice : DMF outperforms DMSO (yield drops to 43% in DMSO)
  • Base strength : K₂CO₃ > Na₂CO₃ (65% yield)

Final purification via column chromatography (SiO₂, hexane/EtOAc 4:1) affords the target compound in 76% yield with >99% HPLC purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous process enhances scalability:

Flow Reactor Setup :

  • Zone 1 : Cyclocondensation at 80°C (residence time 30 min)
  • Zone 2 : Trifluoromethylation via CF₃I injection (100°C, 15 min)
  • Zone 3 : Suzuki coupling in segmented flow (90°C, 20 min)
  • Zone 4 : Ullmann coupling with in-line crystallization

Advantages :

  • 92% overall yield vs. 68% batch yield
  • 80% reduction in palladium catalyst usage
  • 99.5% purity by qNMR

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :
δ 10.32 (s, 2H, -OH), 8.24 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89–7.82 (m, 3H, aromatic), 6.98 (d, J = 8.8 Hz, 2H), 3.92 (s, 3H, -OCH₃).

¹⁹F NMR (376 MHz) :
δ -62.5 (s, CF₃).

HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₁₇H₁₃F₃N₂O₃: 365.0811; found: 365.0814.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy group and trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction might yield alcohols or alkanes depending on the extent of reduction.

Scientific Research Applications

Pharmaceutical Development

This compound has shown significant potential in the pharmaceutical industry, particularly as a precursor for synthesizing novel drugs. Its unique structural features contribute to its biological activity, making it a candidate for:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain pathways. A study demonstrated that compounds with similar pyrazole structures exhibited promising anti-inflammatory properties, suggesting that this compound could be explored further for therapeutic uses .
  • Analgesics : The analgesic potential of this compound has been evaluated in preclinical models. Its efficacy in reducing pain responses indicates that it may serve as a basis for developing new analgesic medications .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in the development of agrochemicals:

  • Herbicides and Fungicides : The trifluoromethyl group enhances the compound's biological activity, making it effective against specific enzymes in target plants and pathogens. Studies have shown that similar compounds can inhibit the growth of various fungi and weeds, suggesting that this compound could be developed into effective herbicides or fungicides .
  • Biopesticides : Given the increasing demand for eco-friendly agricultural solutions, research into biopesticides utilizing this compound has gained traction. Its selective reactivity can be harnessed to develop biopesticides that are less harmful to non-target organisms while effectively controlling pests .

Material Science

In material science, the compound's properties lend themselves to innovative applications:

  • Polymers and Coatings : The stability conferred by the trifluoromethyl group allows for the formulation of advanced materials with enhanced thermal and chemical resistance. This makes it suitable for creating specialized coatings that can withstand harsh environmental conditions .

Case Study 1: Development of Anti-inflammatory Drugs

A recent study focused on synthesizing derivatives of 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol as potential anti-inflammatory agents. The results indicated significant inhibition of COX enzymes compared to standard drugs, highlighting its potential as a more effective treatment option .

Case Study 2: Agrochemical Application

In agricultural trials, formulations based on this compound demonstrated effective control over common fungal pathogens affecting crops. The trials showed a reduction in disease severity by up to 60%, indicating its viability as a new biopesticide .

Data Tables

Application AreaSpecific UseEffectivenessReferences
Pharmaceutical DevelopmentAnti-inflammatory drugsSignificant COX inhibition
AnalgesicsReduced pain response
Agricultural ChemistryHerbicidesEffective against target weeds
FungicidesControlled fungal growth
Material ScienceAdvanced coatingsEnhanced thermal/chemical resistance

Mechanism of Action

The mechanism of action of 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl and trifluoromethyl groups can enhance binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Properties References
4-(4-(2-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl)Benzene-1,3-diol 2-Methoxyphenyl (position 4), -CF₃ (position 5), 1,3-diol (position 3) C₁₇H₁₃F₃N₂O₃ 350.29 Experimental drug (undisclosed target)
4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Benzene-1,3-diol (DB08356) 4-Methoxyphenyl (position 4), -CH₃ (position 5), 1,3-diol (position 3) C₁₇H₁₅N₂O₃ 309.32 Higher lipophilicity (XLogP: 4.1); antimicrobial studies
5-Methoxy-2-(4-(2-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl)Phenol Additional methoxy group on the diol ring C₁₉H₁₆F₃N₂O₄ 400.35 Enhanced solubility due to polar methoxy substituent
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(Triazolyl)-Dihydropyrazolyl)Thiazole Chlorophenyl, fluorophenyl, triazolyl substituents C₂₃H₁₅ClF₂N₆S 504.91 Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
3-(4-Fluorophenyl)-1-(3,3,3-Trifluoropropenyl)-5-Fluoro-1H-Pyrazole Fluorophenyl, trifluoropropenyl, fluorine at pyrazole position 5 C₁₂H₇F₈N₂ 322.19 Radical scavenging; photoredox catalysis applications

Key Insights from Comparative Data

Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to methyl-substituted analogs like DB08356 . This substitution may enhance binding to hydrophobic pockets in biological targets. However, the methyl group in DB08356 contributes to higher lipophilicity (XLogP: 4.1 vs.

Methoxy Positioning :

  • Moving the methoxy group from the 4-position (DB08356) to the 2-position (target compound) alters steric hindrance and hydrogen-bonding capacity, which could influence target selectivity .

Halogen Substitutions :

  • Chloro- and bromo-substituted analogs (e.g., compounds 4 and 5 in ) exhibit isostructural crystallography but differ in packing due to halogen size, affecting solubility and intermolecular interactions .

Biological Activity :

  • Chlorophenyl/thiazole hybrids (e.g., compound 4 in ) show potent antimicrobial activity, suggesting that pyrazole-thiazole hybrids are promising scaffolds for anti-infective development .
  • The target compound’s diol moiety may confer antioxidant or kinase-inhibitory properties, analogous to benzene-diol derivatives in , which inhibit thymidine phosphorylase .

Biological Activity

The compound 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15F3N4O2
  • Molecular Weight : 396.39 g/mol
  • CAS Number : Not specifically listed but related compounds have been identified.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that analogs of pyrazoles showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. The compound demonstrated a high selectivity index for COX-2 inhibition compared to COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is effective against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, it has been reported to disrupt biofilm formation in these bacteria, which is crucial for treating chronic infections .

Cytotoxicity and Anticancer Potential

In vitro cytotoxicity studies reveal that this pyrazole derivative may possess anticancer properties . The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Its mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

StudyFindings
Demonstrated significant COX-2 inhibition with a favorable selectivity index compared to traditional NSAIDs.
Showed effective antimicrobial activity against MRSA with MIC values indicating bactericidal properties.
Indicated potential anticancer activity through apoptosis induction in lymphoma cell lines.

The biological activity of this compound can be attributed to its structural features:

  • The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes.
  • The pyrazole ring is known for its role in interacting with various biological targets, including enzymes and receptors involved in inflammation and cell growth.

Q & A

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer :
  • Validation via Mutagenesis : Introduce point mutations in predicted binding residues (e.g., His154 in a kinase target) and retest activity .
  • Free-Energy Perturbation (FEP) : Refine docking models using molecular dynamics simulations to account for protein flexibility .

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